Famotidine-13C,d4 Amide Impurity is a labeled analog of famotidine, a potent histamine H2-receptor antagonist commonly used in the treatment of gastric and duodenal ulcers. The compound is characterized by the incorporation of isotopically labeled carbon-13 and deuterium, which enhances its utility in analytical chemistry and pharmacokinetic studies. Famotidine itself is known for its ability to inhibit gastric acid secretion by blocking histamine H2 receptors, thereby alleviating symptoms associated with excessive stomach acid production.
Famotidine-13C,d4 Amide Impurity has the CAS number 1327321-45-8 and is classified as a stable isotope-labeled compound. It is utilized primarily in scientific research to trace metabolic pathways and analyze drug interactions due to its unique isotopic labeling. This impurity can be sourced from specialized chemical suppliers that focus on isotopically labeled compounds for research purposes.
The synthesis of Famotidine-13C,d4 Amide Impurity involves several key steps:
The molecular formula for Famotidine-13C,d4 Amide Impurity is C8H13N5OS2, with a molecular weight of approximately 264.363 g/mol. The compound features a thiazole ring, an amide functional group, and sulfur-containing moieties. Its structural representation can be expressed using various notations:
Famotidine-13C,d4 Amide Impurity can undergo various chemical reactions:
These reactions are facilitated by common reagents such as methanol or acetonitrile as solvents, with specific conditions tailored to achieve desired products.
The mechanism of action for Famotidine-13C,d4 Amide Impurity closely resembles that of famotidine itself. It functions by competitively inhibiting histamine binding to H2 receptors located on gastric parietal cells. This inhibition reduces both basal and nocturnal gastric acid secretion, leading to decreased acidity in the stomach and relief from symptoms associated with conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Famotidine-13C,d4 Amide Impurity exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in pharmaceutical research and analytical chemistry .
Famotidine-13C,d4 Amide Impurity has several important applications in scientific research:
Stable isotopically labeled compounds like Famotidine-13C,d4 Amide Impurity serve as indispensable tools in modern pharmaceutical analysis. These compounds contain non-radioactive isotopes (13C and 2H) strategically incorporated into molecular structures to create chemically identical but mass-distinguishable versions of impurities. This isotopic differentiation enables precise tracking during analytical procedures, allowing researchers to: 1) Distinguish process-related impurities from degradation products, 2) Validate analytical method specificity through mass separation, and 3) Quantify low-level impurities without interference from the active pharmaceutical ingredient (API). The use of such standards is particularly critical for compounds like Famotidine, where impurities may co-elute with the API during chromatography or exhibit similar spectroscopic properties [5] [9].
The U.S. FDA mandates rigorous impurity profiling in Abbreviated New Drug Applications (ANDAs) for generic pharmaceuticals. Famotidine-13C,d4 Amide Impurity directly supports compliance with these requirements by enabling:
All ANDA submissions must include Chemistry, Manufacturing, and Controls (CMC) documentation with complete impurity data using qualified reference standards. Electronic Common Technical Document (eCTD) formatting is mandatory, with submissions exceeding 10 GB requiring physical media delivery [3] [10]. Failure to adequately characterize impurities using appropriate reference materials constitutes a major deficiency leading to ANDA refusal.
Table 2: ANDA Submission Requirements for Impurity Documentation
ANDA Section | Impurity Data Requirements | Role of Labeled Standards |
---|---|---|
3.2.S.3.2 (API Characterization) | Identification and quantification of impurities | Structural confirmation via MS/NMR |
3.2.P.5.4 (Drug Product Specifications) | Acceptance criteria for impurities | Method validation and system suitability |
3.2.P.8 (Stability) | Degradation products under stress conditions | Differentiation between process and degradation impurities |
Quality Overall Summary | Summary of impurity profiles | Quantitative data generation |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: